Benzyl-alpha-13c-alpha alpha-d2 alcohol
Overview
Description
Benzyl-alpha-13C-alpha alpha-d2 alcohol, also known as Benzenemethan-d2-ol-13C, is a labeled isotopic compound. It is a derivative of benzyl alcohol where the alpha carbon is labeled with carbon-13 and the alpha hydrogens are replaced with deuterium. This compound is primarily used in research for tracing and studying metabolic pathways due to its isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-alpha-13C-alpha alpha-d2 alcohol typically involves the isotopic labeling of benzyl alcohol. The process begins with the introduction of carbon-13 and deuterium into the benzyl alcohol molecule. This can be achieved through various chemical reactions, including the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled carbon and deuterium sources. The process is optimized to achieve high yields and purity of the labeled compound. The production methods are designed to be cost-effective and scalable to meet the demands of research and industrial applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form benzaldehyde or benzoic acid.
Reduction: It can be reduced to form benzyl-alpha-13C-alpha alpha-d2 ether.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Benzaldehyde-alpha-13C-alpha alpha-d2, Benzoic acid-alpha-13C-alpha alpha-d2.
Reduction: Benzyl-alpha-13C-alpha alpha-d2 ether.
Substitution: Various substituted benzyl-alpha-13C-alpha alpha-d2 derivatives.
Scientific Research Applications
Benzyl-alpha-13C-alpha alpha-d2 alcohol is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and chemicals, where isotopic labeling helps in understanding the behavior of compounds.
Mechanism of Action
The mechanism of action of Benzyl-alpha-13C-alpha alpha-d2 alcohol involves its incorporation into metabolic pathways due to its isotopic labeling. The labeled carbon and deuterium atoms allow researchers to trace the compound’s transformation and interactions within biological systems. This helps in understanding the molecular targets and pathways involved in its metabolism and effects.
Comparison with Similar Compounds
- Benzyl alcohol
- Benzyl-alpha-13C alcohol
- Benzyl-alpha alpha-d2 alcohol
Comparison: Benzyl-alpha-13C-alpha alpha-d2 alcohol is unique due to its dual isotopic labeling with both carbon-13 and deuterium. This dual labeling provides more detailed information in tracing studies compared to compounds labeled with only one isotope. The presence of both isotopes allows for more precise tracking of the compound’s behavior and interactions in various applications.
Properties
IUPAC Name |
dideuterio(phenyl)(113C)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2/i6+1D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDDGKGOMKODPV-OCAPALNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584019 | |
Record name | Phenyl(~13~C,~2~H_2_)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
285977-71-1 | |
Record name | Phenyl(~13~C,~2~H_2_)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 285977-71-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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